![molecular formula C15H14ClNO3 B1349425 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid CAS No. 36164-35-9](/img/structure/B1349425.png)

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

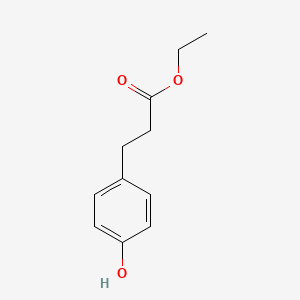

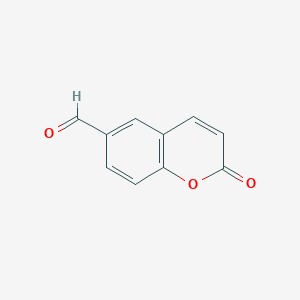

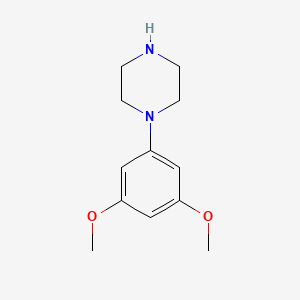

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid is a synthetic compound with potential applications in scientific research. This compound is also known as CBO-Q or 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxoquinoline-6-carboxylic acid. It is a quinolone derivative and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

The compound 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid, while not directly mentioned in the searched literature, belongs to a class of chemicals with diverse scientific research applications, particularly in the synthesis of complex organic molecules and their potential utility in various fields, including pharmacology and materials science. The information below details related compounds and their applications, providing insights into the type of research and potential applications that might involve similar compounds.

Synthesis of Fluorescent Dyes for LCDs : Derivatives of quinoline compounds, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been synthesized and investigated for their potential application in liquid crystal displays (LCDs). These compounds demonstrated excellent orientation parameters in nematic liquid crystals, indicating their high potential for use in LCD technologies (Bojinov & Grabchev, 2003).

Antibacterial Quinolones : Novel fluoroquinolone compounds have been synthesized and evaluated for their antibacterial activity. These compounds, including 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, have shown promise in combating bacterial infections, highlighting the antimicrobial potential of quinoline derivatives (Li, Lu, Yang, & Zhang, 2004).

Synthesis of Antimycobacterial Compounds : A series of novel ofloxacin derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting the potential of quinoline derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Development of Neuroprotective Agents : Quinoline derivatives have been investigated for their role as inhibitors of the kynurenine-3-hydroxylase enzyme, presenting them as potent neuroprotective agents. Specific compounds in this class have prevented the increase in interferon-gamma-induced synthesis of quinolinic acid, a substance associated with neurodegenerative diseases (Drysdale, Hind, Jansen, & Reinhard, 2000).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets that results in a broad spectrum of changes.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary significantly, contributing to the broad-spectrum biological activities of indole derivatives.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)/b8-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYOYHPBTMZDKD-BAQGIRSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)C/C=C(/C)\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)

![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)